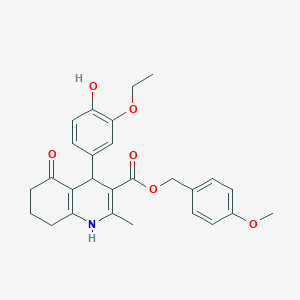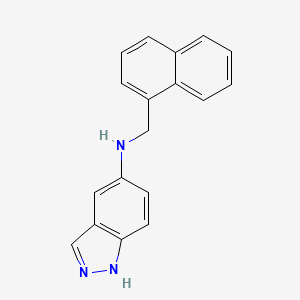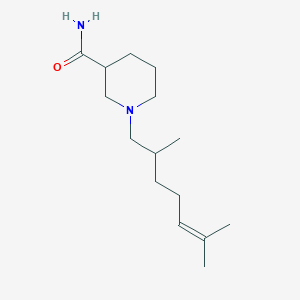![molecular formula C18H16ClNO3S B5218883 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide](/img/structure/B5218883.png)
3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDMAI or N-methyl-3,4-methylenedioxyamphetamine is an analog of MDMA, a psychoactive drug that is commonly known as ecstasy. However, Instead, it will focus on the scientific research application, synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response by inducing pain, fever, and swelling. By inhibiting the COX enzyme, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a crucial role in the regulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide. One area of research is to investigate its potential as a therapeutic agent for various inflammatory diseases. Another area of research is to explore its potential as a tool for studying the mechanisms of inflammation and pain. Additionally, more studies are needed to investigate the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for this compound, which can make it more accessible for research purposes.
Conclusion
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide is a chemical compound that has potential applications in various scientific fields. Its potent anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of inflammation and pain. However, more research is needed to investigate its potential as a therapeutic agent, as well as its safety and toxicity.
Métodos De Síntesis
The synthesis method of 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide involves the reaction between 3,4-methylenedioxyphenyl-2-propanone and 4-chlorothiophenol in the presence of sodium hydride and N,N-dimethylformamide. This reaction leads to the formation of N-(3,4-methylenedioxyphenyl)-2-chloroethylthioacetamide, which is then reacted with acryloyl chloride in the presence of triethylamine to produce the final product.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide has been studied extensively for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)sulfanylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-14-3-5-15(6-4-14)24-10-9-20-18(21)8-2-13-1-7-16-17(11-13)23-12-22-16/h1-8,11H,9-10,12H2,(H,20,21)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHTVLKANMJMI-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)sulfanylethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B5218852.png)
![6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5218859.png)
![16-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5218862.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)
![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)
